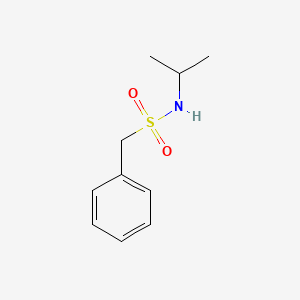

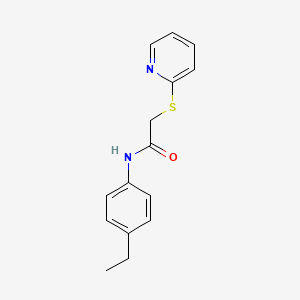

![molecular formula C23H18BrN5OS B5516066 N'-(4-溴苯亚甲基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼](/img/structure/B5516066.png)

N'-(4-溴苯亚甲基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of appropriate benzaldehyde derivatives with acetohydrazide or thiosemicarbazide precursors. For instance, related compounds have been synthesized by reacting benzaldehydes with acetohydrazides in the presence of catalytic or stoichiometric amounts of acid or base. These reactions yield hydrazone derivatives, which can be further cyclized or functionalized to produce triazole derivatives. Such synthetic routes are common for the synthesis of complex organic molecules containing triazole and hydrazone functionalities (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can be elucidated using techniques such as NMR, IR, and X-ray diffraction. These compounds typically exhibit complex spectra due to their structural features. X-ray crystallography can provide detailed information about the molecular geometry, including bond lengths, angles, and the spatial arrangement of different moieties, which are crucial for understanding the compound's reactivity and interactions (G. Sheng et al., 2015).

Chemical Reactions and Properties

Compounds with a triazole core often participate in various chemical reactions, leveraging the reactivity of the triazole ring and the substituents attached to it. Such reactions can include nucleophilic substitution, where the bromo group can act as a leaving group, or the addition of nucleophiles to the carbon-carbon double bond in the benzylidene moiety. These reactions are central to modifying the compound for potential applications in materials science, catalysis, and bioactive molecule synthesis.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are significantly influenced by the presence of the triazole ring and the specific substituents. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. The molecular packing and intermolecular interactions in the crystalline state can be studied through X-ray diffraction analysis, providing insights into the compound's stability and reactivity (Jin-Xia Mu et al., 2015).

科学研究应用

抗癌活性

与 N'-(4-溴苯亚甲基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼 在结构上相关的苯并噻唑酰腙的合成已显示出有希望的抗癌特性。Osmaniye 等人 (2018) 证明了这些衍生物对包括神经胶质瘤、肺腺癌、乳腺腺癌和结直肠腺癌在内的各种癌细胞系表现出显着的细胞毒活性,表明在癌症治疗中具有潜在应用 Osmaniye 等人,2018.

酶抑制

另一项研究重点关注源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的新型杂环化合物的合成,该化合物在结构上与目标化合物相似。Bekircan 等人 (2015) 发现这些衍生物表现出有效的脂肪酶和 α-葡萄糖苷酶抑制活性,表明它们在管理肥胖和糖尿病方面的潜力 Bekircan 等人,2015.

抗菌活性

Bekircan 等人 (2014) 进一步研究了从 3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑开始的一些新型 1,2,4-三唑衍生物,显示出显着的抗脂肪酶和抗脲酶活性。这表明在开发抗菌剂方面的应用,可能针对耐药菌株 Bekircan 等人,2014.

自由基清除活性

对来自海洋红藻的高度溴化单酚和双酚的研究表明具有有效的自由基清除活性。包括目标三唑衍生物在内的此类化合物可以探索其抗氧化特性,为食品保鲜或药物应用的天然抗氧化剂开发做出贡献 段等人,2007.

属性

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSATZMXVJCICY-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)